2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Description
2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-14(2)21(26)24-11-3-4-15-5-8-17(12-19(15)24)23-20(25)13-27-18-9-6-16(22)7-10-18/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPLMEJUZUTDQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the 4-fluorophenoxy group: This can be achieved by reacting 4-fluorophenol with an appropriate halide under basic conditions.
Synthesis of the tetrahydroquinoline core: This step might involve the cyclization of an appropriate precursor in the presence of a catalyst.
Coupling of the acetamide group: The final step could involve coupling the 4-fluorophenoxy group with the tetrahydroquinoline core using an acylation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the tetrahydroquinoline core to a quinoline derivative.
Reduction: Reduction reactions could potentially reduce any carbonyl groups present in the molecule.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could produce various substituted phenoxy derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs to 2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentrations (MICs) for related compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent activity against gram-positive bacteria.
- The compound's fluorophenyl group may enhance its lipophilicity, facilitating better membrane penetration and interaction with bacterial targets.
| Activity Type | Target Pathogen | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm formation |
Antitumor Activity
The structural characteristics of this compound suggest potential antitumor effects:
- In vitro studies have shown that modifications in the phenyl and tetrahydroquinoline groups can enhance cytotoxicity against various cancer cell lines.
- Specific derivatives have demonstrated significant growth inhibition in colon cancer cells (HT29) with IC50 values below 1.98 μg/mL .
| Activity Type | Cell Line | IC50 (μg/mL) | Notes |
|---|---|---|---|
| Antitumor | HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |
Case Studies
Several studies highlight the promising applications of this compound:
- Antimicrobial Evaluation : In an in vitro study, derivatives were tested for their ability to inhibit biofilm formation in bacterial cultures. Results indicated that specific structural features significantly enhanced antibacterial activity.
- Cytotoxicity Assays : Another study evaluated the cytotoxic effects on Jurkat T cells and HT29 cells. The presence of electron-donating groups was critical for enhancing cytotoxicity, suggesting that similar modifications in our compound could yield potent antitumor agents.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- 2-(4-bromophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- 2-(4-methylphenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide can impart unique properties such as increased metabolic stability, altered lipophilicity, and potential changes in biological activity compared to its analogs.
Biological Activity
2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which include a fluorinated phenyl group and a tetrahydroquinoline moiety. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of 2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is C21H23FN2O3. Its IUPAC name reflects its complex structure, which includes multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23FN2O3 |
| IUPAC Name | 2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide |
| Synonyms | 955664-79-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is hypothesized that the compound may modulate various signaling pathways by binding to enzymes or receptors. This interaction can lead to downstream effects that may influence cellular processes such as proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds structurally related to 2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the activity of PARP-1 (Poly(ADP-ribose) polymerase 1), which is involved in DNA repair mechanisms. Inhibition of PARP-1 has been linked to increased sensitivity of cancer cells to chemotherapy and radiotherapy .
Neuroprotective Effects
The tetrahydroquinoline moiety suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Properties
Some studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity could be beneficial in conditions characterized by chronic inflammation .
Study on Anticancer Activity
A study conducted on a series of tetrahydroquinoline derivatives demonstrated that compounds with similar structural features to 2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide showed promising results in reducing tumor growth in vitro and in vivo models. The study highlighted the importance of the fluorinated phenyl group in enhancing the anticancer activity by improving solubility and bioavailability .
Neuroprotective Study
In a neuroprotective assay involving neuronal cell lines exposed to oxidative stress agents, derivatives of this compound exhibited a marked reduction in cell death compared to controls. The results indicated that these compounds could potentially be developed into therapeutic agents for neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
